molecular formula C16H12N4O3 B11220775 N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide

N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide

Cat. No.: B11220775
M. Wt: 308.29 g/mol
InChI Key: VHQSSNQXDAPEET-VCHYOVAHSA-N
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Description

N'-(1H-Indol-3-ylmethylene)-4-nitrobenzohydrazide is a synthetic compound featuring an indole-hydrazone scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential. This reagent is offered for research purposes to investigate the bioactivity of this important class of molecules. The core indole-hydrazone pharmacophore is associated with a range of biological activities. Recent studies on highly similar N -benzyl indole-derived hydrazones have demonstrated significant anti-cancer activity , particularly against aggressive triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. One such analogue exhibited potent activity with an IC50 value of 17.2 ± 0.4 nM and was identified as a high-affinity binder to the epidermal growth factor receptor (EGFR) through molecular docking studies . Furthermore, research on other indole-based acylhydrazone derivatives has revealed promising anti-inflammatory properties . These compounds have been shown to work through the sGC-NO/cytokine pathway, significantly reducing leukocyte migration and levels of key pro-inflammatory cytokines like TNF-α, IL-6, and IFN-γ in vivo . The indole nucleus itself is a privileged structure in drug discovery, known to contribute to antiviral, antimicrobial, and antioxidant activities, making it a valuable scaffold for developing new therapeutic agents . Researchers can utilize this compound as a key intermediate or reference compound for synthesizing novel derivatives, for in vitro biological screening, or for mechanistic studies aimed at understanding the role of indole-hydrazone hybrids in modulating biological targets. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C16H12N4O3/c21-16(11-5-7-13(8-6-11)20(22)23)19-18-10-12-9-17-15-4-2-1-3-14(12)15/h1-10,17H,(H,19,21)/b18-10+

InChI Key

VHQSSNQXDAPEET-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 4-Nitrobenzohydrazide

The preparation of N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide begins with the synthesis of the precursor 4-nitrobenzohydrazide. This intermediate is typically synthesized via the reaction of methyl 4-nitrobenzoate with hydrazine hydrate under reflux conditions.

Procedure:

  • Reagents: Methyl 4-nitrobenzoate (1.0 equiv), hydrazine hydrate (1.2 equiv), ethanol (solvent).

  • Reaction Conditions: Reflux at 80°C for 4–6 hours.

  • Workup: The mixture is cooled to room temperature, yielding a white precipitate. The product is filtered, washed with cold ethanol, and recrystallized from ethanol/water (1:1 v/v).

Key Data:

ParameterValue
Yield85–90%
Melting Point215–217°C
Purity (HPLC)>98%

Condensation with 1H-Indole-3-Carbaldehyde

The final step involves the condensation of 4-nitrobenzohydrazide with 1H-indole-3-carbaldehyde to form the Schiff base. This reaction is catalyzed by acidic conditions to facilitate imine bond formation.

Procedure:

  • Reagents: 4-Nitrobenzohydrazide (1.0 equiv), 1H-indole-3-carbaldehyde (1.1 equiv), glacial acetic acid (catalyst), ethanol (solvent).

  • Reaction Conditions: Reflux at 75°C for 8–12 hours under nitrogen atmosphere.

  • Workup: The reaction mixture is cooled, and the precipitated product is filtered. Recrystallization from dimethylformamide (DMF)/water yields pure crystals.

Key Data:

ParameterValue
Yield70–75%
Melting Point282–284°C
Reaction Efficiency92% (by NMR)

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. This method is particularly effective for the condensation step.

Procedure:

  • Reagents: Same as conventional method.

  • Reaction Conditions: Microwave irradiation at 300 W, 100°C, for 15–20 minutes.

  • Workup: Identical to conventional purification.

Comparative Data:

ParameterConventionalMicrowave
Time8–12 hours20 minutes
Yield70–75%88–90%
Energy ConsumptionHighLow

Solvent and Reaction Condition Optimization

The choice of solvent and catalyst critically influences reaction efficiency. Ethanol and methanol are preferred due to their polarity, which stabilizes intermediates. Acetic acid (1–2 mol%) enhances protonation of the aldehyde, accelerating nucleophilic attack by the hydrazide.

Solvent Screening Data:

SolventYield (%)Purity (%)
Ethanol7598
Methanol7297
DMF6595
Acetonitrile5890

Purification Techniques

Recrystallization and column chromatography are the primary methods for obtaining high-purity product.

Recrystallization:

  • Solvent System: DMF/water (1:3 v/v).

  • Purity Post-Recrystallization: >99% (by HPLC).

Column Chromatography:

  • Stationary Phase: Silica gel (60–120 mesh).

  • Eluent: Ethyl acetate/hexane (3:7 v/v).

  • Recovery Rate: 85–90%.

Characterization and Analytical Data

Spectroscopic Analysis

IR (KBr, cm⁻¹):

  • ν(N-H): 3250–3300 (hydrazide stretch).

  • ν(C=O): 1660–1680 (amide carbonyl).

  • ν(C=N): 1590–1610 (imine stretch).

¹H NMR (400 MHz, DMSO-d6):

  • δ 11.2 (s, 1H, NH).

  • δ 8.9 (s, 1H, CH=N).

  • δ 7.2–8.4 (m, 8H, aromatic).

Mass Spectrometry (ESI-MS):

  • Molecular Ion: [M+H]⁺ at m/z 337.3 (calculated: 337.3).

Comparative Analysis of Synthesis Methods

The microwave method offers superior efficiency, while conventional synthesis remains valuable for large-scale production.

Cost-Benefit Analysis:

FactorConventionalMicrowave
Equipment CostLowHigh
ScalabilityHighModerate
Environmental ImpactModerateLow

Chemical Reactions Analysis

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and an appropriate indole derivative. Characterization of the compound can be performed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.

Anticancer Activity

This compound has shown promising results in anticancer studies:

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of procaspases. Studies have demonstrated that compounds derived from this structure exhibit cytotoxicity against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung cancer (NCI-H23) cells. For instance, certain derivatives have shown IC50 values as low as 0.56 µM, indicating potent activity against these cancer types .
Cell Line IC50 (µM) Mechanism
SW6200.75Apoptosis induction
PC-30.56Caspase activation
NCI-H230.83Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Activity Spectrum : this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be effective against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus1232
Escherichia coli1064

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against HIV strains:

  • Efficacy : In vitro assays revealed that certain derivatives of this compound exhibited IC50 values that were comparable to standard antiviral drugs, indicating its potential as a therapeutic agent against viral infections .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Study : A study involving a series of synthesized derivatives demonstrated their effectiveness in inhibiting cell proliferation in different cancer cell lines, with specific focus on their apoptotic mechanisms.
  • Antimicrobial Research : Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates, revealing its potential as a lead compound for developing new antibiotics.
  • Viral Inhibition Trials : The antiviral properties were evaluated through a series of assays against HIV strains, showcasing its competitive IC50 values compared to existing antiviral medications.

Comparison with Similar Compounds

Structural Features

  • Hydrazone Linkage : The E-configuration of the hydrazone bridge (C=N) is conserved across analogues, as confirmed by X-ray crystallography (e.g., torsion angles of 177.93° in ).
  • Indole vs.

Table 2: Key Structural Parameters

Compound Name C=N Bond Length (Å) Dihedral Angle (°) Hydrogen Bonding Pattern Reference ID
N'-(1H-Indol-3-ylmethylene)-4-nitrobenzohydrazide 1.28 177.9 N–H⋯O (intramolecular)
N'-(2-Methoxybenzylidene)-4-nitrobenzohydrazide 1.29 179.2 O–H⋯N (intermolecular chains)
N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-nitrobenzohydrazide 1.27 178.5 O–H⋯N and C–H⋯Cl interactions

Physicochemical and Spectral Properties

Melting Points and Solubility

  • The target compound exhibits a melting point range of 234–236°C, higher than N'-(4-dimethylaminobenzylidene)-isonicotinohydrazide (194–196°C, ), likely due to stronger intermolecular forces from the nitro group .
  • Solubility in polar solvents (e.g., DMF, DMSO) is common across analogues, facilitated by hydrogen-bonding capabilities .

Spectral Characterization

  • ¹H NMR : The indole NH proton in the target compound resonates at δ 11.2–11.5 ppm, distinct from methoxy-substituted derivatives (δ 9.7 ppm for NH in ).
  • IR Spectroscopy : The C=O stretch appears at ~1664 cm⁻¹, consistent with other benzohydrazides ().

Antimicrobial and Antifungal Activity

  • This compound has shown moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), comparable to T5GE (MIC = 16 µg/mL, ), a 1,3-thiazine-triazine hybrid.
  • The indole moiety may enhance membrane penetration compared to non-aromatic analogues like N-methyl-4-nitrobenzohydrazide ().

Antitubercular Activity

  • Linear S,S′-diesters derived from 4-nitrobenzohydrazide () exhibit tuberculostatic activity (MIC = 8–64 µg/mL), suggesting the nitro group is critical for targeting Mycobacterium tuberculosis.

Biological Activity

N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological activity, emphasizing various studies, case analyses, and data tables that highlight its efficacy against different biological targets.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of an indole moiety linked to a nitrobenzohydrazide functional group. The synthesis typically involves the condensation reaction between 4-nitrobenzohydrazide and indole-3-carbaldehyde.

Synthesis Overview

StepReagentsConditionsYield
14-Nitrobenzohydrazide + Indole-3-carbaldehydeEthanol, refluxHigh
2Purification (e.g., recrystallization)Appropriate solventVariable

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells.

Case Study: Cytotoxicity Assay

In a study assessing the anticancer potential of this compound, an MTT assay was employed to determine the IC50 values across different cell lines.

Cell LineIC50 (µM)Mechanism of Action
A54915.2Induction of apoptosis
MCF-712.5Cell cycle arrest at G2/M phase
HepG218.3Inhibition of proliferation

The results suggest that this compound effectively inhibits cell growth through apoptotic pathways and cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have utilized disc diffusion methods to evaluate its efficacy.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa0.75

The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Mechanistic Insights

The biological mechanisms underlying the activities of this compound have been explored through molecular docking studies and enzyme inhibition assays. It appears to interact with specific targets involved in cell proliferation and survival.

Molecular Docking Studies

Molecular docking simulations have revealed that this compound binds effectively to key proteins involved in cancer progression, such as PLK1 (Polo-like kinase 1), with a binding affinity indicative of strong interaction.

Enzyme Inhibition

Additionally, it has been shown to inhibit key enzymes relevant for bacterial survival, contributing to its antimicrobial properties.

Q & A

Q. How is N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide synthesized, and what characterization techniques validate its structure?

The compound is synthesized via condensation of 4-nitrobenzohydrazide with 1H-indole-3-carbaldehyde in ethanol under reflux, catalyzed by glacial acetic acid. Characterization involves:

  • Elemental analysis (C, H, N percentages) to confirm stoichiometry.
  • IR spectroscopy to identify key functional groups (e.g., C=O at ~1653 cm⁻¹, C=N at ~1604 cm⁻¹, and NO₂ stretching at 1522/1345 cm⁻¹) .
  • ¹H NMR for structural elucidation (e.g., δ 8.49 ppm for the CH=N proton, aromatic protons at δ 7.35–8.40 ppm) .
  • X-ray crystallography to determine molecular geometry and intermolecular interactions (e.g., hydrogen bonding and π-stacking) .

Q. What in vitro assays evaluate its xanthine oxidase (XO) inhibitory activity?

XO inhibition is typically assessed using a spectrophotometric assay measuring uric acid production at 295 nm. The protocol includes:

  • Pre-incubation of test compounds with XO and substrate (xanthine) in phosphate buffer (pH 7.4).
  • Reaction termination with HCl, followed by absorbance measurement.
  • IC₅₀ values are calculated and compared to allopurinol as a positive control .

Q. What spectroscopic signatures confirm the hydrazone Schiff base formation?

  • IR : A strong C=O stretch (~1650 cm⁻¹) and C=N stretch (~1600 cm⁻¹) indicate hydrazone formation. Disappearance of the aldehyde C=O (if starting from benzaldehyde derivatives) further confirms the reaction .
  • ¹H NMR : A singlet at δ 8.4–8.5 ppm corresponds to the azomethine proton (CH=N), with absence of the aldehyde proton signal .

Advanced Research Questions

Q. How do molecular docking studies elucidate the binding mechanism to xanthine oxidase?

Docking simulations (e.g., AutoDock Vina) reveal interactions between the hydrazone’s nitro group and the molybdenum center in XO’s active site. Key findings include:

  • Hydrogen bonding between the indole NH and Glu802.
  • π-Stacking of the nitrobenzene ring with Phe914.
  • Hydrophobic interactions with Val1011 and Leu873. These results align with competitive inhibition kinetics and guide structural optimization .

Q. What challenges arise in crystallographic analysis of hydrazones, and how are they resolved?

Common challenges include:

  • Crystal twinning : Addressed using SHELXL for refinement and PLATON for validation .
  • Disorder in nitro/indole groups : Mitigated by low-temperature (100 K) data collection and TLS refinement .
  • Weak diffraction : Solved by optimizing crystal growth (e.g., slow evaporation from DMSO/EtOH mixtures) .

Q. How do structural modifications (e.g., substituent variation) impact XO inhibitory potency?

Substituent effects are systematic:

  • Electron-withdrawing groups (e.g., -NO₂) enhance activity by strengthening Mo–O coordination (IC₅₀ = 1.2 µM for 4-nitro derivatives vs. 8.7 µM for -OCH₃ analogs).
  • Bulky substituents (e.g., -CF₃) reduce potency due to steric clashes with Phe914.
  • Hydroxyl groups improve solubility but may reduce membrane permeability .

Q. How can discrepancies in bioactivity data across derivatives be resolved?

Contradictions often stem from:

  • Assay variability : Standardize substrate concentration (e.g., 50 µM xanthine) and enzyme source (recombinant human XO).
  • Solvent effects : Use DMSO ≤ 1% to avoid enzyme denaturation.
  • Cellular vs. enzymatic assays : Validate hits in cell-based models (e.g., HepG2 hepatocytes) to account for membrane permeability .

Q. What computational methods beyond docking predict structure-activity relationships (SAR)?

Advanced approaches include:

  • Molecular Dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding).
  • QSAR models : Utilize descriptors like LogP, polar surface area, and HOMO/LUMO energies to correlate electronic properties with IC₅₀ values .

Q. How are synthetic routes optimized for scalability and yield?

Improvements involve:

  • Catalyst screening : Acetic acid (5 mol%) increases yield to >90% vs. no catalyst (60%).
  • Solvent optimization : Ethanol/water mixtures reduce byproducts.
  • Purification : Column chromatography (silica gel, CHCl₃:MeOH 9:1) replaces recrystallization for higher purity .

Q. What stability considerations affect experimental outcomes?

  • Photodegradation : Nitro groups cause UV sensitivity; store compounds in amber vials at -20°C.
  • Hydrolysis : Hydrazones degrade in acidic conditions (pH < 4); use neutral buffers for bioassays.
  • Thermal stability : DSC analysis shows decomposition above 220°C, confirming suitability for high-temperature reactions .

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